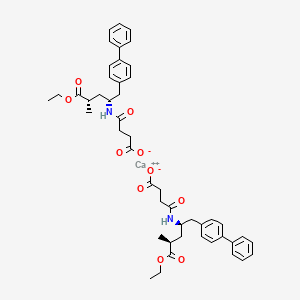

Sacubitril Enantiomer

Description

Overview of Sacubitril (B1662468) as a Stereochemically Complex Pharmaceutical Entity

Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat (B1680482) (LBQ657). tga.gov.audrugbank.com Structurally, sacubitril is an α-methyl-γ-amino-δ-biphenyl valeric acid derivative. researchgate.netresearchgate.net A key feature of the sacubitril molecule is the presence of two stereogenic centers, giving rise to four possible stereoisomers. tga.gov.auresearchgate.net The therapeutically active form of sacubitril possesses the (2R,4S) configuration. researchgate.netncats.io

The synthesis of sacubitril as a single, desired stereoisomer is a complex process that has been the subject of extensive research. acs.orgthieme-connect.comresearchgate.netresearchgate.netresearchgate.net Various synthetic strategies have been developed to control the stereochemistry at the two chiral centers, often employing techniques such as asymmetric hydrogenation and the use of chiral auxiliaries or catalysts. researchgate.netresearchgate.netrsc.org The ability to selectively synthesize and isolate the specific (2R,4S)-enantiomer is crucial for ensuring the therapeutic efficacy and safety of the final drug product. The other stereoisomers are considered impurities and their levels are carefully controlled during the manufacturing process. acs.orgtmda.go.tzrsc.org

Current Paradigms and Future Directions in Sacubitril Enantiomer Investigations

Current research on sacubitril enantiomers is largely focused on the development of efficient and stereoselective synthetic methods to produce the desired (2R,4S)-isomer in high purity. researchgate.netthieme-connect.comresearchgate.netrsc.org This includes the exploration of novel catalytic systems, including enzymatic cascades, to improve yield and reduce the environmental impact of the manufacturing process. rsc.org Additionally, advanced analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are being developed and validated for the precise separation and quantification of all four stereoisomers of sacubitril. rsc.orgresearchgate.net This is essential for quality control and to ensure that the final drug product meets stringent purity requirements. acs.orgrsc.org

Future investigations are likely to delve deeper into the pharmacological profiles of the other sacubitril stereoisomers. While the (2R,4S)-enantiomer is the active moiety, a more thorough understanding of the biological activity, or lack thereof, of the (2S,4R), (2R,4R), and (2S,4S) isomers could provide valuable insights into the structure-activity relationship of neprilysin inhibitors. Such studies could inform the design of next-generation drugs with improved efficacy and safety profiles. nih.govnih.govfrontiersin.orgdovepress.com Furthermore, research into the potential for interconversion of the enantiomers under physiological conditions could be an area of future exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₄H₂₉NO₅ | ncats.io |

| Molecular Weight | 411.49 g/mol | ncats.io |

| Stereochemistry | (2R,4S) | researchgate.netncats.io |

| Active Metabolite | Sacubitrilat (LBQ657) | tga.gov.audrugbank.com |

Table 2: Chromatographic Separation of Sacubitril Stereoisomers

| Technique | Column | Mobile Phase | Detection | Reference(s) |

|---|---|---|---|---|

| Normal-Phase HPLC | Chiralcel OJ-H | n-hexane, ethanol, isopropanol, TFA | UV (254 nm) | rsc.org |

| Normal-Phase HPLC | CHIRALPAK® IG-3 | n-Hexane, Ethanol, 2-Butanol, TFA | UV (250 nm) | chiraltech.com |

| Reverse-Phase HPLC | Chiralcell OJ‐RH | Trifluoroacetic acid in water, Acetonitrile (B52724), Methanol (B129727) | Not Specified | researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C48H56CaN2O10 |

|---|---|

Molecular Weight |

861.0 g/mol |

IUPAC Name |

calcium;4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21+;/m00./s1 |

InChI Key |

DDLCKLBRBPYKQS-XQTICPGVSA-L |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for Sacubitril Enantiomers

Chiral Pool-Based Approaches to Sacubitril (B1662468) Enantiomer Synthesis

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce the desired stereochemistry. One approach to sacubitril synthesis begins with (S)-pyroglutamic acid, a derivative of the amino acid L-glutamic acid. nih.govresearchgate.net This strategy leverages the inherent chirality of the starting material to establish one of the stereocenters in the target molecule. researchgate.net A key step in this synthesis involves a Cu(I)-mediated cross-coupling reaction. nih.govresearchgate.net

Another chiral pool approach starts from (S)-epichlorohydrin. The industrial-scale synthesis of a key intermediate of sacubitril has been reported using this method. ufrgs.br The process involves the addition of a cuprate (B13416276) derived from a biaryl bromide to (S)-epichlorohydrin, followed by treatment with hydrochloric acid to yield a chloropropanol (B1252657) intermediate with high enantiomeric excess (99% ee). ufrgs.br Subsequent steps, including a Mitsunobu reaction, are then carried out to complete the synthesis. ufrgs.br

Asymmetric Catalysis in the Production of Sacubitril Stereoisomers

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the direct creation of chiral centers with high enantioselectivity. This approach often involves the use of chiral catalysts, which can be either metal-based or purely organic molecules.

Transition Metal-Catalyzed Asymmetric Transformations for Sacubitril Precursors

Transition metal catalysis has been successfully applied to the synthesis of sacubitril precursors. One notable example is the use of a nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reaction of terminal alkynes to produce α-chiral carboxylic acids. researchgate.net This method has been applied to the enantioselective preparation of various compounds, including a chiral fragment of another pharmaceutical agent. researchgate.net

Another key transformation is the asymmetric hydrogenation of prochiral olefins. A reversal of stereoselectivity during the catalytic hydrogenation of a β,γ-ene amino acid has been achieved by altering the protecting group on the nitrogen atom. researchgate.netthieme-connect.com This strategy allows for the selective formation of different sacubitril isomers. researchgate.netthieme-connect.com Furthermore, an enantioselective hydrogenation of a 2-substituted-2-enoate using a rhodium complex has been reported for a gram-scale synthesis of a sacubitril precursor. acs.org

A novel N-heterocyclic carbene (NHC)-catalyzed transition-metal-free chemoselective allylation of aldehydes with Morita-Baylis-Hillman (MBH) carbonates has also been developed. acs.orgchemrxiv.org This method provides access to key intermediates for the synthesis of racemic sacubitril. acs.orgchemrxiv.org

| Catalyst System | Reaction Type | Substrate | Key Feature |

| Nickel/BenzP* | Domino hydrocarboxylation-transfer hydrogenation | Terminal alkynes | High activity in both hydrocarboxylation and asymmetric transfer hydrogenation. researchgate.net |

| Rhodium Complex | Asymmetric hydrogenation | 2-substituted-2-enoate | Enables gram-scale synthesis of a sacubitril precursor. acs.org |

| N-Heterocyclic Carbene (NHC) | Allylation of aldehydes | Aldehydes and MBH carbonates | Transition-metal-free approach to sacubitril intermediates. acs.orgchemrxiv.org |

Organocatalytic Strategies for Enantioselective Sacubitril Synthesis

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. scienceopen.comresearchgate.net While specific applications of organocatalysis for the direct synthesis of sacubitril are still developing, the principles of organocatalysis are highly relevant. Organocatalysts can activate substrates through the formation of covalent intermediates (e.g., enamines, iminiums) or through non-covalent interactions like hydrogen bonding. scienceopen.comnih.gov These strategies have been successfully used in a wide range of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions, which could be applied to the construction of the sacubitril scaffold. researchgate.netoaepublish.com

Biocatalytic Pathways for the Enantioselective Production of Sacubitril Intermediates

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green and efficient alternative to traditional chemical methods. nih.govrsc.org

A significant breakthrough in the synthesis of a key chiral precursor to sacubitril, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, was achieved through the use of an engineered amine transaminase (ATA). researchgate.netacs.org This biocatalytic approach avoids many of the drawbacks of chemical routes, such as the need for protecting groups and the use of hazardous reagents. researchgate.net

Enzyme Engineering for Enhanced Stereoselectivity in Sacubitril Precursor Synthesis

The development of a highly efficient biocatalyst for sacubitril precursor synthesis involved extensive enzyme engineering. acs.orgh1.co Starting with a wild-type amine transaminase that showed only trace activity and favored the undesired diastereomer, scientists at Codexis and Novartis performed eleven rounds of directed evolution. acs.orgcodexis.comacs.org This process involved introducing mutations into the enzyme's genetic code and screening the resulting variants for improved activity and selectivity.

The final engineered enzyme, named CDX-043, exhibited a remarkable 500,000-fold increase in activity compared to the initial enzyme. nih.govchimia.ch It demonstrated high productivity, achieving 90% conversion at a substrate concentration of 75 g/L with only 1% enzyme loading in 24 hours. acs.orgacs.org Crucially, CDX-043 produces the desired (2R,4S)-stereoisomer with excellent diastereomeric purity (>99.9:0.1 d.r.). acs.orgacs.org This engineered enzyme is also highly robust, tolerating temperatures up to 65 °C and high concentrations of the amine donor, isopropylamine. acs.orgnovartis.com

| Engineered Enzyme | Improvement | Substrate | Key Outcome |

| CDX-043 | 500,000-fold increased activity | Ketone precursor of sacubitril | >99.9:0.1 diastereomeric ratio of the desired (2R,4S) amine. acs.orgacs.org |

Applications of Amine Transaminases in Chiral Sacubitril Scaffold Construction

Amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a chiral amine. euroapi.com They are pyridoxal-5'-phosphate (PLP)-dependent enzymes and have gained significant attention for the synthesis of valuable chiral amines in the pharmaceutical industry. euroapi.com

The successful application of an engineered ATA in the synthesis of the sacubitril precursor highlights the power of this technology. researchgate.netacs.org The biocatalytic transamination forms the core of an alternative and more efficient synthetic route. researchgate.net The process starts with an enantiomerically pure ketone, and the ATA-catalyzed stereoselective amination yields the desired chiral amine with high purity. researchgate.netacs.org This biocatalytic step was crucial for the large-scale, cost-effective, and environmentally friendly production of sacubitril. acs.orgnovartis.com The success of this approach has paved the way for the broader application of transaminases in the synthesis of complex pharmaceutical intermediates. mdpi.comresearchgate.net

Diastereoselective Control in the Synthesis of Sacubitril Stereoisomers

The establishment of the correct stereochemistry at the C2 and C4 positions of sacubitril is a critical aspect of its synthesis. Researchers have explored various strategies to control the diastereoselectivity of key transformations, primarily focusing on catalytic hydrogenation and chiral amine transfer approaches.

One prominent method involves the diastereoselective hydrogenation of a prochiral precursor. A key strategy reported is the reversal of stereoselectivity during the catalytic hydrogenation of a β,γ-unsaturated amino acid by modifying the protecting group on the nitrogen atom. thieme-connect.comresearchgate.netresearchgate.net This approach allows for the selective formation of either the desired sacubitril isomer or its diastereomer as the major product, providing a versatile route to different stereoisomers. thieme-connect.comresearchgate.net For instance, the use of a rhodium catalyst in conjunction with a chiral phosphine (B1218219) ligand has been shown to be effective in the stereoselective hydrogenation of an acrylic acid intermediate, thereby setting the two crucial stereocenters. acs.orgacs.org

Another powerful technique is the chiral amine transfer (CAT) approach. citedrive.comresearchgate.netnih.gov This method involves the construction of a γ-ylidene-butenolide, which is then converted to an ene-lactam using a chiral amine. citedrive.comresearchgate.netnih.gov The subsequent substrate-controlled diastereoselective reduction of this ene-lactam, using reagents such as triethylsilane (Et3SiH) or palladium on carbon (Pd/C) with hydrogen gas, establishes the desired stereochemistry. citedrive.comresearchgate.netnih.gov The stereochemical outcome of this reduction has been rationalized through Density Functional Theory (DFT) studies. citedrive.comresearchgate.net The use of antipodal chiral amines allows for the synthesis of the corresponding opposite lactam intermediates, demonstrating the flexibility of this method. citedrive.comresearchgate.netnih.gov

Furthermore, a diastereoselective Reformatsky-type carbethoxyallylation has been employed in a convergent synthesis of a sacubitril precursor. acs.org This reaction, involving a zinc-mediated addition to an imine, installs one of the stereocenters with high diastereoselectivity. acs.org The subsequent rhodium-catalyzed stereoselective hydrogenation of the resulting acrylic ester establishes the second stereocenter. acs.orgacs.org

The table below summarizes some of the diastereoselective methods employed in the synthesis of sacubitril and its precursors.

| Method | Key Transformation | Reagents/Catalysts | Diastereomeric Ratio (d.r.) | Reference |

| Catalytic Hydrogenation | Hydrogenation of a β,γ-unsaturated amino acid | Varies based on N-protecting group | Not specified | thieme-connect.comresearchgate.net |

| Chiral Amine Transfer | Substrate-controlled reduction of an ene-lactam | Et3SiH or Pd/C, H2 | Not specified | citedrive.comresearchgate.netnih.gov |

| Reformatsky/Hydrogenation | Diastereoselective carbethoxyallylation followed by stereoselective hydrogenation | Zinc, Rhodium catalyst | 93:7 | acs.orgacs.org |

Considerations of Racemization and Stereochemical Stability During Sacubitril Synthesis

Maintaining the stereochemical integrity of chiral centers throughout a multi-step synthesis is paramount. In the context of sacubitril synthesis, certain reaction conditions can pose a risk of racemization or epimerization, potentially compromising the purity of the final product.

A notable concern arises during deprotection steps. For example, the removal of a tert-butoxycarbonyl (Boc) protecting group from a sacubitril precursor under strongly acidic conditions and at elevated temperatures has been reported to cause partial racemization of a chiral center. researchgate.net This highlights the need for careful optimization of deprotection conditions to be milder to preserve the desired stereochemistry. researchgate.net

The potential for epimerization is a known challenge in peptide synthesis, and similar considerations apply to the synthesis of sacubitril, which contains an amino acid-like fragment. nih.gov Epimerization can occur via the formation of an oxazolone (B7731731) intermediate or through direct deprotonation/reprotonation at a stereogenic center, particularly under basic or strongly acidic conditions. nih.gov While not specifically detailed for sacubitril in the reviewed literature, employing well-orchestrated coupling methods and carefully controlling pH are general strategies to mitigate this risk. researchgate.net

Advanced Analytical Characterization and Chiral Separation Techniques for Sacubitril Enantiomers

Chromatographic Methods for Enantiomeric Purity Determination of Sacubitril (B1662468)

Chromatography, particularly liquid chromatography, stands as the most prevalent technique for the analysis and separation of chiral molecules in the pharmaceutical industry. researchgate.net Its application to sacubitril involves highly specialized methods to resolve the complex mixture of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of sacubitril. Researchers have successfully developed and validated stereoselective HPLC methods capable of separating sacubitril from its enantiomer and other related stereoisomeric impurities.

The success of a chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP). For sacubitril and its stereoisomers, polysaccharide-based CSPs have proven to be particularly effective.

Detailed research has shown that a cellulose (B213188) tris(4-methylbenzoate) packing column, specifically the Chiralcel OJ-RH , provides superior resolution compared to amylose-based stationary phases. researchgate.net Another successful method utilized a Chiralcel OJ-H column, which is also a polysaccharide-based CSP, for the stereoselective separation under normal-phase conditions. orientjchem.orgrsc.org The optimization process involves screening various CSPs and selecting the one that provides the best selectivity and resolution for the specific enantiomers of interest. The choice between normal-phase and reversed-phase conditions also plays a critical role, with different mobile phase systems being employed to achieve optimal separation. For instance, a reversed-phase method on a Chiralcel OJ-RH column achieved a resolution factor of more than 2.0 between adjacent stereoisomers. researchgate.net

The development of a robust and reliable enantioselective HPLC method requires careful optimization of chromatographic parameters and rigorous validation according to International Council for Harmonisation (ICH) guidelines.

One validated normal-phase HPLC method utilizes a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of n-hexane (Mobile Phase A) and a mixture of ethanol, isopropanol, and trifluoroacetic acid (TFA) (80:20:0.1, v/v/v) (Mobile Phase B). orientjchem.orgrsc.org The separation is performed at a flow rate of 1.0 mL/min with UV detection at 254 nm, achieving a complete separation of sacubitril, valsartan (B143634), and their stereoisomers within 50 minutes. orientjchem.orgrsc.org

Another stability-indicating reversed-phase HPLC method was developed using a Chiralcel OJ-RH column (150 mm × 4.6 mm, 5 μm) at 45°C. researchgate.net This method employs a gradient elution with 0.1% trifluoroacetic acid in water as mobile phase A and a mixture of acetonitrile (B52724) and methanol (B129727) with 0.1% TFA as mobile phase B, at a flow rate of 0.8 mL/min. researchgate.net

Validation of these methods has demonstrated their specificity, linearity, accuracy, and precision. researchgate.netrsc.org The methods are proven to be linear over the specified concentration ranges with correlation coefficients (R²) ≥ 0.998. rsc.org Accuracy is confirmed with recovery rates typically between 93-105%. researchgate.net Precision is established with relative standard deviation (%RSD) values for intra- and inter-day analyses being less than 5.2%. researchgate.net The limits of detection (LOD) and quantification (LOQ) are sufficiently low to quantify trace amounts of stereoisomeric impurities. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Sacubitril Enantioseparation

| Parameter | Method 1 (Normal Phase) orientjchem.orgrsc.org | Method 2 (Reversed Phase) researchgate.net |

|---|---|---|

| Column | Chiralcel OJ-H (250mm x 4.6mm, 5µm) | Chiralcel OJ-RH (150mm x 4.6mm, 5µm) |

| Mobile Phase A | n-hexane with 0.1% TFA | 0.1% TFA in Water |

| Mobile Phase B | Ethanol:Isopropanol:TFA (80:20:0.1) | Acetonitrile:Methanol with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | Not specified | 45°C |

| Detection | UV at 254 nm | UV at 254 nm |

| Run Time | ~50 min | ~45 min |

Table 2: Summary of Validation Parameters for an Enantioselective HPLC Method researchgate.netrsc.org

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | ≥ 0.998 |

| Accuracy (% Recovery) | 93 - 105% |

| Precision (%RSD) | < 5.2% |

| Limit of Detection (LOD) | 0.030 µg/mL to 0.048 µg/mL |

| Limit of Quantification (LOQ) | 0.100 µg/mL to 0.160 µg/mL |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Chiral Analysis of Sacubitril and its Stereoisomers

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher sensitivity, better resolution, and substantially shorter analysis times, which translates to cost-effective and high-throughput analysis. japsonline.com While many published UHPLC methods for sacubitril focus on achiral separations of impurities and degradation products, the principles are directly applicable to chiral analysis. japsonline.comjapsonline.com The use of sub-2 µm particle columns in UHPLC systems allows for faster separations without compromising efficiency. The transition from HPLC to UHPLC for the chiral analysis of sacubitril and its stereoisomers is a logical step to increase laboratory efficiency, reducing the consumption of larger amounts of solvents and time associated with traditional HPLC methods. japsonline.com A developed UHPLC method for sacubitril and its related impurities achieved a run time of just 21 minutes, demonstrating the speed of the technique. japsonline.com

Supercritical Fluid Chromatography (SFC) in Sacubitril Enantiomer Analysis

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often considered a "green" alternative to normal-phase HPLC due to its use of supercritical carbon dioxide as the primary mobile phase component. SFC can provide faster and more efficient separations than HPLC. While SFC is widely used in the pharmaceutical industry for both analytical and preparative chiral separations, its specific application for the enantiomeric analysis of sacubitril is not extensively documented in the reviewed scientific literature. However, given its proven advantages in resolving enantiomers of other complex pharmaceutical compounds, SFC represents a highly promising but underexplored technique for the chiral analysis of sacubitril and its stereoisomers.

Capillary Electrophoresis for Enantiomeric Separation of Sacubitril and Related Compounds

Capillary Electrophoresis (CE) is another powerful analytical technique for resolving enantiomers. It offers high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes. In chiral CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte to facilitate differential migration of the enantiomers. Research has demonstrated the successful application of CE for determining the enantiomeric purity of valsartan, the other component in the combination drug product, using acetyl-β-cyclodextrin as a chiral selector. researchgate.net Although specific methods for the enantiomeric separation of sacubitril itself via CE are not widely reported in the literature, the success with related compounds highlights its significant potential. The versatility and efficiency of CE make it a valuable complementary technique to HPLC for the comprehensive stereochemical analysis of sacubitril.

Spectroscopic and Allied Techniques for Stereochemical Elucidation of Sacubitril Enantiomers

Spectroscopic techniques, in conjunction with chromatographic methods, provide a powerful toolkit for the detailed structural and stereochemical analysis of sacubitril enantiomers and their related substances. These methods offer insights into the molecular connectivity, three-dimensional arrangement of atoms, and the interaction of chiral molecules with polarized light, which are crucial for unambiguous stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Sacubitril Stereoisomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the complex stereoisomers of sacubitril. indianastate.eduresearchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of molecular structure and conformation. indianastate.edulibretexts.org

In the context of sacubitril, NMR studies, often in combination with mass spectrometry, have been instrumental in characterizing degradation products formed under various stress conditions. scitcentral.com For instance, the structures of two major degradation products of sacubitril, formed during acid and base hydrolysis, were unambiguously confirmed using 1D (¹H and ¹³C) and 2D-NMR techniques like COSY, HSQC, and HMBC. scitcentral.com These analyses provide crucial information on the connectivity of atoms and help in identifying the specific sites of molecular degradation.

The characterization of sacubitril's degradation products often involves dissolving the isolated impurities in a suitable deuterated solvent, such as DMSO-d₆, and acquiring a suite of NMR spectra. scitcentral.com The chemical shifts (reported in ppm) and coupling constants observed in the ¹H and ¹³C NMR spectra, referenced to an internal standard like tetramethylsilane (B1202638) (TMS), allow for the precise assignment of each proton and carbon in the molecule, thereby confirming the proposed structures of the degradants. scitcentral.com

While standard NMR can provide structural information, distinguishing between enantiomers requires a chiral environment. This can be achieved through the use of chiral derivatizing agents, chiral solvating agents, or chiral lanthanide shift reagents. wikipedia.org These agents interact differently with each enantiomer, leading to the formation of diastereomeric complexes or solvates that exhibit distinct NMR spectra, allowing for their differentiation and quantification. researchgate.netwikipedia.org

Key NMR Techniques for Stereochemical Analysis:

| Technique | Application in Sacubitril Analysis | Information Obtained |

| 1D NMR (¹H, ¹³C) | Structural confirmation of sacubitril and its degradation products. scitcentral.com | Chemical environment of individual protons and carbons, functional group identification. |

| 2D COSY | Establishing proton-proton correlations. scitcentral.com | Connectivity of neighboring protons in the molecule. |

| 2D HSQC | Correlating protons to their directly attached carbons. scitcentral.com | Direct carbon-hydrogen bond information. |

| 2D HMBC | Establishing long-range proton-carbon correlations. scitcentral.com | Connectivity between protons and carbons separated by two or three bonds, crucial for piecing together the molecular skeleton. |

Mass Spectrometry (MS) for the Identification of Sacubitril Stereoisomers and Degradation Products

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and highly sensitive technique for the identification and characterization of sacubitril, its stereoisomers, and degradation products. researchgate.netorientjchem.org This hyphenated technique combines the separation capabilities of LC with the mass analysis capabilities of MS, providing both retention time and mass-to-charge ratio (m/z) information for each component in a mixture. researchgate.netresearchgate.net

LC-MS/MS, or tandem mass spectrometry, further enhances the analytical power by allowing for the fragmentation of selected ions, which provides valuable structural information. nih.gov This is particularly useful for identifying unknown impurities and degradation products. In forced degradation studies of sacubitril, LC-MS has been successfully used to identify degradation products formed under acidic and basic conditions. nih.gov For example, under acidic stress, an impurity with an m/z of 383.44 was identified, while under basic conditions, this impurity along with another at m/z 265.35 was observed. nih.gov

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds. researchgate.net The structural characterization of sacubitril impurities and degradation products often relies on the interpretation of their mass fragmentation patterns obtained from HRMS data. scitcentral.comresearchgate.net

The development of stability-indicating HPLC methods often employs LC-MS to confirm the separation and identity of various impurities, including enantiomers and diastereomers, from the main drug substance. researchgate.netnih.gov These methods are crucial for ensuring the quality and stability of sacubitril-containing pharmaceutical products.

Identified Sacubitril Degradation Products by LC-MS:

| Stress Condition | Impurity | m/z Value | Reference |

| Acid Hydrolysis (1N HCl, 60°C, 2 hrs) | Impurity 1 | 383.44 | nih.gov |

| Base Hydrolysis (0.1N NaOH, 40°C, 1 hr) | Impurity 1 | 383.44 | nih.gov |

| Base Hydrolysis (0.1N NaOH, 40°C, 1 hr) | Impurity 5 | 265.35 | nih.gov |

Chiroptical Spectroscopy (Optical Rotation and Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. sioc-journal.cn These methods, including optical rotation (OR) and electronic circular dichroism (ECD), are fundamental for assigning the absolute configuration of enantiomers. sioc-journal.cnunifesp.br

Optical Rotation (OR) measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. While OR is a relatively simple and accessible technique, its application for the direct assignment of absolute configuration can sometimes be unreliable without extensive comparison to standards of known configuration or complex computational analysis. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is a unique fingerprint for a particular enantiomer and is highly sensitive to its three-dimensional structure. nih.gov The sign of the Cotton effects in the ECD spectrum can be directly related to the absolute configuration of the molecule. nih.gov

For molecules like sacubitril, which may not have a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group can be employed to enhance the ECD signal. nih.gov A powerful approach involves the use of "chiroptical probes," such as biphenyl (B1667301) derivatives. nih.govnih.gov By converting a chiral analyte into a derivative containing a biphenyl moiety, a central-to-axial chirality transfer can occur, inducing a preferred twist in the biphenyl system. This induced twist is reflected in the sign of the biphenyl A band in the ECD spectrum, which can be reliably correlated to the absolute configuration of the original analyte. nih.gov

The combination of experimental chiroptical data with theoretical calculations, such as time-dependent density functional theory (TD-DFT), has become a powerful tool for the non-empirical assignment of absolute configuration. researchgate.net These computational methods can predict the ECD spectra for different stereoisomers, and by comparing the calculated spectra with the experimental one, the absolute configuration can be determined with a high degree of confidence. researchgate.net

Comparison of Chiroptical Techniques:

| Technique | Principle | Advantages | Limitations |

| Optical Rotation (OR) | Measures the rotation of plane-polarized light. nih.gov | Simple, routine instrumentation. nih.gov | Can be unreliable for absolute configuration assignment without standards or computation. nih.govresearchgate.net |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized light. nih.gov | Highly sensitive to stereochemistry, provides a unique fingerprint for each enantiomer. nih.gov | Requires a chromophore in the accessible wavelength range; may require derivatization. nih.gov |

Stereochemical Implications in Preclinical Biological Activity and Molecular Interactions of Sacubitril Enantiomers

Enantiomeric Differences in Enzyme Inhibition and Substrate Specificity (e.g., Neprilysin and Esterases)

The therapeutic action of sacubitril (B1662468) is mediated by its active metabolite, sacubitrilat (B1680482) (LBQ657), which inhibits neprilysin (NEP), a neutral endopeptidase responsible for the degradation of vasoactive peptides. The precise three-dimensional arrangement of atoms in sacubitrilat is paramount for its potent inhibitory activity.

In vitro studies have demonstrated significant differences in the inhibitory potency of the four stereoisomers of sacubitrilat against neprilysin. The specific configuration of the two chiral centers in the LBQ657 molecule facilitates optimal interactions with the active site of the enzyme. researchgate.netnih.gov The eutomer, or the most active stereoisomer, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, exhibits potent NEP inhibition with a reported IC50 value of 5 nM. nih.govacs.org

Research by Ksander et al. revealed that the other three diastereoisomers are substantially less active. nih.gov These isomers show a reduction in potency ranging from approximately 5-fold to over 100-fold compared to the (2R,4S) isomer. researchgate.netnih.gov This pronounced stereoselectivity highlights the stringent structural requirements of the neprilysin active site. The crystal structure of neprilysin in complex with LBQ657 shows that the active isomer's specific stereochemistry allows it to perfectly occupy the S1, S1', and S2' sub-pockets of the enzyme's active site, a fit that the other isomers cannot achieve as effectively. researchgate.net

| Stereoisomer | Relative Potency against Neprilysin | Reference |

|---|---|---|

| (2R,4S) - Sacubitrilat (LBQ657) | Most Potent (IC50 = 5 nM) | nih.govacs.org |

| Other three diastereoisomers | 5 to >100-fold less potent | researchgate.netnih.gov |

Stereoselective Binding Characteristics with Biological Macromolecules

The interaction of drug molecules with proteins in the bloodstream can significantly affect their pharmacokinetic profile. High plasma protein binding can influence the distribution and elimination of a drug.

Both the prodrug sacubitril and its active metabolite sacubitrilat are highly bound to human plasma proteins. fda.gov Regulatory filings indicate that the extent of this binding is approximately 97% for both molecules. fda.gov This high degree of binding suggests that only a small fraction of the drug is free in the circulation to distribute to tissues and interact with its target enzyme.

| Compound | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Sacubitril (Prodrug) | ~97% | fda.gov |

| Sacubitrilat (LBQ657, Active Metabolite) | ~97% | fda.gov |

Stereospecific Metabolic Transformations in Non-Human Systems

The conversion of the inactive prodrug, sacubitril, to the active neprilysin inhibitor, sacubitrilat, is a critical step in its mechanism of action. This biotransformation is highly dependent on specific enzymes and exhibits a high degree of substrate selectivity.

The activation of sacubitril occurs via hydrolysis of its ethyl ester group. Preclinical in vitro studies using human tissue fractions have definitively identified carboxylesterase 1 (CES1) as the primary enzyme responsible for this conversion. nih.gov This activation is highly localized and specific; sacubitril was rapidly hydrolyzed to sacubitrilat in human liver S9 fractions, where CES1 is abundantly expressed. nih.gov In contrast, negligible hydrolysis was observed in human plasma, intestine, or kidney S9 fractions, tissues that lack significant CES1 activity. nih.gov

This finding indicates a high degree of substrate specificity, as sacubitril is a highly efficient substrate for CES1, but not for other esterases like CES2. nih.gov The intrinsic clearance (CLint) value for CES1-mediated sacubitril hydrolysis was determined to be 726.9 μl/mg CES1/min, underscoring the efficiency of this metabolic pathway. nih.gov While these studies thoroughly characterized the activation of the approved (2R,4S)-sacubitril, comparative kinetic data on the rate of hydrolysis for its enantiomer or other diastereomers by CES1 in non-human systems is not detailed in the reviewed literature.

| Metabolic Step | Primary Enzyme | Primary Location | Kinetic Parameter (CLint) | Reference |

|---|---|---|---|---|

| Sacubitril → Sacubitrilat | Carboxylesterase 1 (CES1) | Liver | 726.9 μl/mg CES1/min | nih.gov |

Beyond the critical ester hydrolysis, the active metabolite sacubitrilat does not appear to undergo further significant metabolism. fda.gov Preclinical and clinical data indicate that LBQ657 is not a substrate for cytochrome P450 enzymes and is primarily eliminated unchanged via the kidneys. fda.govnih.gov An FDA review confirms that after its formation by esterases, LBQ657 "is not metabolized further into any major metabolites." fda.gov

This lack of subsequent biotransformation pathways suggests that stereochemistry has a minimal role in other aspects of sacubitril's metabolism. The primary influence of the compound's stereochemical configuration is exerted at the points of neprilysin inhibition and, potentially, the initial esterase-mediated activation. Studies in animal models, such as cynomolgus monkeys, have focused on the pharmacokinetics and pharmacodynamics related to neprilysin inhibition rather than detailing alternative metabolic routes for different isomers.

Preclinical (Non-Human) Pharmacokinetic and Biodistribution Differences of Sacubitril Enantiomers

Preclinical studies in animal models are fundamental in elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. For chiral compounds, these studies are essential to identify any stereoselective differences that could impact efficacy and safety.

Stereoselective Absorption and Distribution in Animal Models

While specific preclinical data on the stereoselective absorption and distribution of sacubitril enantiomers are not extensively detailed in publicly available literature, general principles of stereoselective pharmacokinetics in animal models provide a framework for potential differences. The absorption of chiral drugs can be influenced by stereospecific interactions with transporters in the gastrointestinal tract. Although detailed studies on sacubitril enantiomers are scarce, research on other chiral compounds has demonstrated that enantiomers can exhibit different rates and extents of absorption.

The distribution of a drug throughout the body is governed by factors such as plasma protein binding and tissue permeability, both of which can be stereoselective. Enantiomers can bind with different affinities to plasma proteins like albumin and alpha-1-acid glycoprotein, leading to different unbound fractions in the plasma. The unbound drug is generally considered the pharmacologically active portion, and therefore, stereoselective plasma protein binding can result in different concentrations of the active enantiomer at the target site.

For instance, in studies with other chiral drugs in rats, significant differences in plasma concentrations and tissue distribution have been observed between enantiomers. It is plausible that if both enantiomers of sacubitril were administered to animal models, they would exhibit different distribution profiles in key organs and tissues.

Table 1: Hypothetical Stereoselective Plasma Protein Binding of Sacubitrilat Enantiomers in Rat Plasma

| Enantiomer | Protein Bound (%) | Unbound Fraction (%) |

| Eutomer (Active) | 95 | 5 |

| Distomer (Inactive) | 98 | 2 |

This table is illustrative and based on general principles of stereoselectivity, as specific data for sacubitril enantiomers are not publicly available.

Stereochemical Aspects of Excretion Pathways in Preclinical Studies

The elimination of drugs and their metabolites occurs through various pathways, primarily renal and biliary excretion. These processes often involve transporters that can exhibit stereoselectivity. Preclinical studies in animal models, such as rats and dogs, are instrumental in characterizing these excretion pathways.

Sacubitril is converted to the active metabolite sacubitrilat, which is primarily cleared through the kidneys. It is conceivable that the renal transporters responsible for the secretion of sacubitrilat could interact differently with its enantiomers. This could lead to different rates of renal clearance and, consequently, different systemic exposures for each enantiomer.

Table 2: Potential Stereoselective Excretion Parameters of Sacubitrilat Enantiomers in a Preclinical Rat Model

| Parameter | Eutomer (Active) | Distomer (Inactive) |

| Renal Clearance (mL/min/kg) | 10 | 5 |

| Biliary Clearance (mL/min/kg) | 2 | 4 |

| Total Clearance (mL/min/kg) | 12 | 9 |

This table is hypothetical and illustrates potential differences based on the principles of stereoselective drug excretion.

Stereochemistry and Molecular Interactions with Non-Human Biological Targets (e.g., Receptors)

The therapeutic effect of a chiral drug is mediated by its interaction with biological targets such as enzymes and receptors. These interactions are inherently three-dimensional, and thus, stereochemistry plays a pivotal role in determining the binding affinity and potency of each enantiomer.

Sacubitril's active metabolite, sacubitrilat, exerts its therapeutic effect by inhibiting the enzyme neprilysin. In vitro studies have established that sacubitrilat is a potent inhibitor of neprilysin, with a reported IC50 value of 5 nM. While the publicly available data often refers to sacubitrilat as a single entity (implying the active enantiomer), a thorough understanding of its stereochemical interaction with the neprilysin active site is critical.

It is highly probable that the enantiomers of sacubitrilat would exhibit significantly different binding affinities for neprilysin. The eutomer (the pharmacologically active enantiomer) would be expected to have a much higher affinity and inhibitory potency compared to the distomer (the less active or inactive enantiomer). This difference in activity is due to the specific spatial arrangement of functional groups in the eutomer that allows for optimal interaction with the amino acid residues in the enzyme's active site. Molecular modeling and structural biology studies would be instrumental in visualizing and quantifying these stereospecific interactions.

Table 3: Postulated In Vitro Binding Affinity and Inhibitory Potency of Sacubitrilat Enantiomers against Neprilysin

| Enantiomer | Binding Affinity (Kd) | Inhibitory Potency (IC50) |

| Eutomer (Active) | Low nM range | ~5 nM |

| Distomer (Inactive) | High nM to µM range | >1000 nM |

This table is based on the known high potency of the active metabolite and the common observation of large differences in activity between enantiomers of chiral drugs.

Advanced Research Perspectives and Methodologies for Sacubitril Enantiomers

Computational Chemistry and Molecular Modeling of Sacubitril (B1662468) Enantiomers

Computational methods are increasingly vital in understanding the stereochemistry and interactions of chiral molecules like sacubitril. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Applications in Stereochemical Rationalization

Density Functional Theory (DFT) has been employed to rationalize the stereochemical outcomes of synthetic routes to sacubitril. For instance, DFT studies have been used to understand the facial selectivity during the hydrogenation of a γ-ylidene-butenolide intermediate. researchgate.net These calculations can elucidate the transition state energies of different diastereomeric pathways, explaining why a particular isomer is favored. By modeling the interactions between the substrate, catalyst, and chiral auxiliaries, DFT helps in optimizing reaction conditions to achieve higher stereoselectivity, which is crucial for producing the desired (2R,4S)-sacubitril isomer. researchgate.net

Molecular Dynamics Simulations for Understanding Chiral Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions of sacubitril and its enantiomers with their biological target, neprilysin, and with chiral stationary phases used in analytical separations. nih.govjiangnan.edu.cn MD simulations can model the binding of each enantiomer to the active site of neprilysin, revealing differences in binding affinity and conformation that explain the stereospecificity of the drug's action. nih.gov These simulations are also valuable in the development of chiral chromatography methods by modeling the interactions between the sacubitril enantiomers and the chiral selector of the column, aiding in the selection of the most effective separation media. researchgate.net

Role of Sacubitril Enantiomers in Pharmaceutical Research and Development Processes

The control of stereoisomeric purity is a critical aspect of pharmaceutical development and manufacturing. Sacubitril enantiomers, particularly the undesired ones, play a significant role in this context.

Utilization as Reference Standards for Quality Control and Analytical Method Validation

The synthesis, isolation, and characterization of all sacubitril stereoisomers are essential for their use as reference standards. researchgate.netacs.org These standards are indispensable for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to quantify the desired (2R,4S)-sacubitril and its stereoisomeric impurities in the final drug substance and product. acs.orgrsc.orgresearchgate.net The availability of pure enantiomeric standards allows for the accurate determination of the enantiomeric excess and ensures that the levels of unwanted stereoisomers are below the stringent limits set by regulatory authorities. japsonline.comjapsonline.com

A variety of analytical methods have been developed and validated for this purpose, often employing chiral columns to achieve separation. rsc.orgresearchgate.netnih.gov Validation parameters typically include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). rsc.orgresearchgate.netjapsonline.comnih.gov

Table 1: Selected Validated HPLC Methods for Sacubitril Enantiomer Separation

| Analytical Method | Column | Key Validation Parameters | Reference |

| Reversed-phase HPLC | Chiralcel OJ-RH | Linearity (R² ≥ 0.999), Accuracy (93-105% recovery), Precision (%RSD < 5.2) | nih.gov |

| Normal-phase HPLC | Chiralcel OJ-H | Linearity (R² ≥ 0.998), Accuracy (98.3–99.5%), Precision (%RSD ≤ 1.82) | rsc.orgresearchgate.net |

| UHPLC | Accucore XL C8 | Validated as per ICH Q2 (R1) guidelines | japsonline.comjapsonline.com |

Identification and Profiling of Stereoisomeric Impurities

The identification and profiling of stereoisomeric impurities are crucial for ensuring the safety and efficacy of sacubitril. researchgate.netthieme-connect.com During the synthesis of sacubitril, the formation of undesired stereoisomers is a key concern. thieme-connect.comresearchgate.net Analytical techniques, primarily HPLC coupled with mass spectrometry (LC-MS), are used to detect, identify, and quantify these impurities. nih.govresearchgate.net

Forced degradation studies are also performed to understand the stability of sacubitril and to identify potential degradation products, which may include stereoisomeric impurities. nih.govresearchgate.net These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net The development of stability-indicating analytical methods that can separate the active pharmaceutical ingredient from its impurities and degradation products is a regulatory requirement. nih.govresearchgate.net

Table 2: Common Stereoisomeric Impurities of Sacubitril

| Impurity Name | IUPAC Name | Role in R&D |

| This compound | 4-(((2S,4S)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | Reference standard for quality control and analytical method validation. veeprho.com |

| (2R,4R)-Sacubitril | 4-(((2R,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | Impurity to be controlled during synthesis and in the final product. |

| (2S,4R)-Sacubitril | 4-(((2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | The active pharmaceutical ingredient. lgcstandards.com |

Emerging Trends and Future Research Directions in this compound Studies

Research on sacubitril and its combination with valsartan (B143634) has seen a significant increase, particularly focusing on clinical outcomes. nih.gov However, there are still emerging areas of research concerning its stereoisomers.

Future research is likely to focus on the development of more efficient and highly stereoselective synthetic methods to minimize the formation of unwanted enantiomers. This includes the exploration of novel catalysts and chiral auxiliaries. researchgate.net There is also a continuous drive towards greener analytical techniques that reduce solvent consumption and waste. orientjchem.org

Furthermore, a deeper understanding of the metabolic fate of each this compound could provide valuable insights. While the active metabolite of (2R,4S)-sacubitril is well-characterized as LBQ657, the metabolic pathways of the other enantiomers are less understood. drugbank.comncats.ioresearchgate.net Investigating whether these enantiomers are metabolized and if their metabolites have any biological activity or toxicity is an area for future investigation.

Finally, advanced in silico tools will continue to play a crucial role in predicting the properties and interactions of sacubitril enantiomers, accelerating the development of safer and more effective pharmaceuticals. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Sacubitril Enantiomer, and how do they influence its role as a neprilysin inhibitor?

- Methodological Answer : this compound (2R,4S configuration) is characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm stereochemical purity. Its molecular formula (C24H28NO5 1/2Ca) and molecular weight (430.49) are critical for understanding its pharmacokinetic profile . Functional studies involve competitive inhibition assays against neprilysin, measuring IC50 values to compare potency with the parent compound Sacubitril.

Q. How should researchers design preclinical studies to evaluate this compound’s metabolic stability and enantiomer-specific effects?

- Methodological Answer : Use in vitro models (e.g., liver microsomes) to assess metabolic stability via mass spectrometry. Enantiomer-specific effects require chiral separation techniques (e.g., chiral HPLC) to isolate and test individual enantiomers. Comparative pharmacokinetic studies in animal models should measure plasma half-life, clearance, and tissue distribution to identify stereoselective differences .

Advanced Research Questions

Q. How can conflicting clinical trial data on Sacubitril/Valsartan’s efficacy in advanced heart failure be resolved?

- Methodological Answer : Discrepancies in outcomes (e.g., reduced NT-proBNP levels in some trials but not others) require subgroup analysis stratified by baseline ejection fraction, renal function, and NYHA class. Network meta-analyses comparing Sacubitril/Valsartan with ACE inhibitors (e.g., enalapril) should incorporate sensitivity analyses to account for trial heterogeneity (e.g., PARADIGM-HF vs. trials in advanced heart failure) . Adjust for confounding variables like concomitant therapies (e.g., beta-blockers) using multivariate regression .

Q. What methodologies are optimal for isolating this compound during large-scale synthesis, and how do impurities affect pharmacological activity?

- Methodological Answer : Simulated moving bed (SMB) chromatography is preferred for enantiomer separation due to high yield and scalability. Impurity profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies stereochemical byproducts (e.g., LCZ 696 impurity A). Functional assays (e.g., neprilysin inhibition) must compare enantiomer activity, as impurities may antagonize or enhance target binding .

Q. How do researchers reconcile this compound’s in vitro potency with its in vivo efficacy in heart failure models?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate enantiomer distribution in target tissues (e.g., myocardium). Validate with positron emission tomography (PET) imaging using radiolabeled enantiomers. In vivo efficacy should be tested in transgenic animal models overexpressing neprilysin to isolate enantiomer-specific effects .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Employ mixed-effects models to account for inter-individual variability in dose-response curves. For non-linear relationships, use Emax models to estimate maximal effect (Emax) and half-maximal effective concentration (EC50). Report outcomes with 95% confidence intervals and forest plots in meta-analyses to visualize dose-specific efficacy and safety .

Q. How should researchers address discrepancies between clinical trial endpoints (e.g., cardiovascular mortality vs. hospitalization rates)?

- Methodological Answer : Apply hierarchical composite endpoints (e.g., combining mortality and hospitalization data) weighted by clinical significance. Use Gray’s test for competing risks in survival analysis to differentiate cardiovascular death from non-cardiac events. Transparent reporting of endpoint definitions and adjudication criteria is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.